molecular formula C16H9Cl2NO2 B2628297 5-Chloroquinolin-8-yl 3-chlorobenzoate CAS No. 326885-90-9

5-Chloroquinolin-8-yl 3-chlorobenzoate

Cat. No.: B2628297
CAS No.: 326885-90-9
M. Wt: 318.15
InChI Key: MDJZMANPJSZGKG-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 3-chlorobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a quinoline ring substituted with chlorine at the 5th position and a benzoate group substituted with chlorine at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 3-chlorobenzoate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under heating conditions. The reaction mechanism involves the formation of an ester linkage between the quinoline and benzoate moieties .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 3-chlorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

    Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification and Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis reactions yield 5-chloro-8-hydroxyquinoline and 3-chlorobenzoic acid.

Scientific Research Applications

5-Chloroquinolin-8-yl 3-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA and enzymes involved in DNA synthesis, leading to the inhibition of bacterial and cancer cell growth. The chlorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 4-chlorobenzoate: Similar structure but with the chlorine atom on the benzoate group at the 4th position.

    5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine on the benzoate group.

Uniqueness

5-Chloroquinolin-8-yl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine at the 5th position on the quinoline ring and the 3rd position on the benzoate group can enhance its antimicrobial and anticancer properties compared to other similar compounds .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-4-1-3-10(9-11)16(20)21-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZMANPJSZGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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